molecular formula C15H15Tm B075451 Tris(cyclopentadienyl)thulium(III) CAS No. 1272-26-0

Tris(cyclopentadienyl)thulium(III)

Cat. No. B075451
CAS RN: 1272-26-0
M. Wt: 364.21 g/mol
InChI Key: MWWSVGXLSBSLQO-UHFFFAOYSA-N
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Description

Tris(cyclopentadienyl)thulium(III), commonly referred to as TCT, is a synthetic organometallic compound with a variety of applications in scientific research. It is composed of three cyclopentadienyl anions (Cp) and one thulium cation (Tm3+). TCT is a paramagnetic compound, meaning that it is attracted to magnetic fields, and is highly fluorescent, meaning that it emits light when exposed to certain wavelengths of light. The unique properties of TCT make it an ideal compound for a variety of scientific applications, including chemical synthesis, imaging, and drug delivery.

Scientific Research Applications

  • Organometallic Chemistry :

    • Divalent thulium complexes with cyclopentadienyl and phospholyl ligands have been synthesized and characterized. These complexes exhibit interesting reactivity and structural properties, making them subjects of study in organolanthanide chemistry (Jaroschik, Nief, Le Goff, & Ricard, 2007).
  • Optical Properties :

    • The absorption and magnetic circular dichroism spectra of tris(cyclopentadienyl)thulium(III) have been measured at low temperatures. These studies contribute to understanding the electronic structure of f-element organometallic complexes (Amberger, Reddmann, Jank, Zhang, & Edelstein, 2002).
    • Photon-echo measurements on trivalent thulium ions, including those in LaF3:Tm3+ and YAG:Tm3+, have been conducted, contributing to our knowledge of the dephasing and coherence times of these ions, which is essential for understanding their optical properties (Macfarlane, 1993).
  • Magnetic Properties :

    • Studies on the magnetooptical characterization of tris(cyclopentadienyl)thulium(III) have revealed detailed insights into its magnetic properties, contributing to the broader understanding of rare-earth organometallics (Amberger et al., 2002).
  • Medical Applications :

    • Thulium complexes have been explored as shift agents for magnetic resonance imaging (MRI), aiding in the discrimination of the resonances of intra- and extracellular ions in biological systems (Buster, Castro, Geraldes, Malloy, Sherry, & Siemers, 1990).
  • Electroluminescence and Communication Technology :

    • Near-infrared electroluminescence devices using thulium complexes as emitting materials have been developed, showing potential for optical communication systems (Zang, Hong, Li, Li, & Sun, 2004).
  • Electrochemical Studies :

    • Electrochemical measurements of tris(cyclopentadienyl)thorium and uranium compounds have been reported, providing insights into the electron donating abilities of cyclopentadienyl ligands and the reduction potentials of these complexes (Wedal, Barlow, Ziller, Yang, & Evans, 2021).
  • Spectroscopy and Structural Analysis :

    • Investigations into the crystal field splitting of trivalent thulium and erbium J levels in yttrium oxide provide critical information about the electronic structure and energy levels of tris(cyclopentadienyl)thulium(III) complexes (Gruber, Krupke, & Poindexter, 1964).

Safety and Hazards

Tris(cyclopentadienyl)thulium(III) is classified as a flammable solid and it releases flammable gas when in contact with water . It should be kept away from heat, sparks, open flames, and hot surfaces. It should also be handled under inert gas and protected from moisture .

Future Directions

While specific future directions for research on Tris(cyclopentadienyl)thulium(III) are not mentioned in the search results, organometallic compounds are a topic of ongoing research due to their potential applications in various fields such as thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .

Mechanism of Action

Target of Action

Tris(cyclopentadienyl)thulium(III), also known as TmCp3, is an organometallic compound It’s known that organometallic compounds often interact with various biological targets, including proteins and dna, depending on their structure and the nature of the metal center .

Mode of Action

It’s known to be a catalyst in chemical reactions . As a catalyst, it can speed up chemical reactions by lowering the activation energy or changing the mechanism of the reaction.

Action Environment

The action, efficacy, and stability of Tris(cyclopentadienyl)thulium(III) can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Furthermore, it’s known to react violently with water , indicating that the presence of water can significantly influence its reactivity and stability.

properties

{ "Design of the Synthesis Pathway": "The synthesis of Tris(cyclopentadienyl)thulium(III) can be achieved through the reaction of thulium(III) chloride with excess cyclopentadiene in the presence of a reducing agent such as sodium amalgam or lithium aluminum hydride. This reaction can be carried out under an inert atmosphere such as nitrogen or argon to prevent oxidation or moisture contamination.", "Starting Materials": [ "Thulium(III) chloride", "Cyclopentadiene", "Sodium amalgam or lithium aluminum hydride", "Inert atmosphere (nitrogen or argon)" ], "Reaction": [ "Thulium(III) chloride is dissolved in a solvent such as tetrahydrofuran or diethyl ether to form a solution.", "Cyclopentadiene is added to the solution in excess.", "Sodium amalgam or lithium aluminum hydride is added as a reducing agent.", "The reaction mixture is stirred under an inert atmosphere for several hours.", "The resulting solid is filtered and washed with a nonpolar solvent such as hexane or petroleum ether.", "The product, Tris(cyclopentadienyl)thulium(III), is obtained as a purple solid." ] }

CAS RN

1272-26-0

Molecular Formula

C15H15Tm

Molecular Weight

364.21 g/mol

IUPAC Name

cyclopenta-1,3-diene;thulium(3+)

InChI

InChI=1S/3C5H5.Tm/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3

InChI Key

MWWSVGXLSBSLQO-UHFFFAOYSA-N

SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Tm+3]

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Tm+3]

Other CAS RN

1272-26-0

Pictograms

Flammable

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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